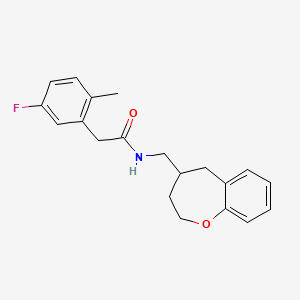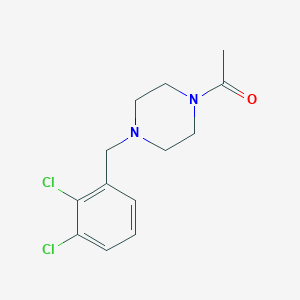![molecular formula C14H10F3NOS B5669942 {2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone](/img/structure/B5669942.png)
{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as "ATPM" and has a molecular formula of C14H10F3NOS. The purpose of
Aplicaciones Científicas De Investigación
ATPM has been found to have potential applications in various research fields such as medicinal chemistry, drug discovery, and cancer research. ATPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of ATPM involves the inhibition of various enzymes and proteins that are involved in cell proliferation, angiogenesis, and inflammation. ATPM has been found to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
ATPM has been found to have both biochemical and physiological effects. Biochemically, ATPM has been shown to inhibit the activity of various enzymes and proteins that are involved in cell proliferation, angiogenesis, and inflammation. Physiologically, ATPM has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which can lead to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ATPM in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using ATPM is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for ATPM research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its antimicrobial and anti-inflammatory properties for potential use in treating infections and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of ATPM and improve its solubility in water for easier use in lab experiments.
Métodos De Síntesis
The synthesis of ATPM involves the reaction of 2-amino-5-(trifluoromethyl)thiophenol with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ATPM. The yield of ATPM is reported to be around 70%.
Propiedades
IUPAC Name |
[2-amino-5-(trifluoromethylsulfanyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NOS/c15-14(16,17)20-10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAODHSFREDSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)SC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-9-[2-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5669862.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5669868.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5669875.png)

![1-methyl-8-{2-[methyl(phenyl)amino]-2-oxoethyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5669881.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5669899.png)
![rel-(3aR,6aR)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N,2-dimethylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5669905.png)
![N-[2-(methylthio)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5669907.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5669928.png)


![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5669949.png)
![N-benzyl-2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5669952.png)
